5-Nitrosoquinolin-8-ol hydrochloride
Description
Significance of Quinoline (B57606) Derivatives in Organic and Inorganic Chemistry
Quinoline, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring. wikipedia.orgorientjchem.orgresearchgate.net While quinoline itself has limited direct applications, its derivatives are of immense importance in both organic and inorganic chemistry. wikipedia.orgnih.gov This class of compounds is considered a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. researchgate.netnih.gov
In organic chemistry, quinoline derivatives are integral to the synthesis of various dyes, and they serve as precursors to a multitude of more complex molecules. wikipedia.org For instance, 8-hydroxyquinoline (B1678124) is a versatile chelating agent and a precursor to pesticides. wikipedia.orgnih.gov The quinoline framework is present in over 200 naturally occurring biologically active alkaloids, with quinine (B1679958) being a prominent example historically used in the treatment of malaria. wikipedia.orgresearchgate.net The adaptability of the quinoline ring allows for a wide array of functionalization, leading to a diverse library of compounds with varied chemical properties. orientjchem.org
In inorganic chemistry, the significance of quinoline derivatives often lies in their ability to act as ligands, forming stable complexes with a variety of metal ions. The nitrogen atom in the quinoline ring and other substituent groups can coordinate with metal centers, leading to the formation of organometallic compounds with applications in catalysis, materials science, and as imaging agents. researchgate.net The resulting metal complexes can exhibit unique photophysical and electrochemical properties.
The broad spectrum of applications for quinoline derivatives is summarized in the table below:
| Field | Applications of Quinoline Derivatives |
| Medicinal Chemistry | Antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, antiviral agents. orientjchem.orgresearchgate.netnih.gov |
| Organic Synthesis | Precursors to dyes, pesticides, and complex organic molecules. wikipedia.org |
| Materials Science | Used in the development of functional materials, including those for photovoltaic cells. researchgate.net |
| Inorganic Chemistry | Act as versatile chelating agents and ligands for metal complexes. wikipedia.orgresearchgate.net |
Historical Development and Evolution of Nitrosation Methodologies
Nitrosation is the process of converting an organic compound into a nitroso derivative, which contains the R-NO functional group. wikipedia.org The historical development of nitrosation methodologies is closely linked to the study of nitrous acid and its reactions with various organic substrates, particularly amines.
Early investigations into nitrosation were driven by the use of nitrites in meat curing. earthwormexpress.com It was discovered that nitrate (B79036) is reduced to nitrite (B80452) by bacteria, and the nitrite is the active agent responsible for the preservation and characteristic color of cured meats. earthwormexpress.com This understanding spurred further research into the reactions of nitrites and nitrous acid.
In a typical laboratory setting, nitrosation is achieved using nitrous acid (HONO), which is usually generated in situ by the acidification of a nitrite salt, such as sodium nitrite. wikipedia.orgwikipedia.org The reaction of nitrous acid with a secondary amine is a classic example of N-nitrosation, leading to the formation of a stable N-nitrosamine. wikipedia.org
The evolution of nitrosation methodologies has seen the development of various nitrosating agents to suit different reaction conditions and substrates. These include:
Nitrous Acid (HONO): The most common and traditional nitrosating agent, typically generated from sodium nitrite and a strong acid. wikipedia.org
Nitrogen Oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) can act as nitrosating agents in both aqueous and organic media. nih.gov
Nitrosyl Halides (e.g., NOCl): These are effective nitrosating agents in organic solvents under mild conditions. nih.gov
Alkyl Nitrites: These are potent nitrosating agents in both aqueous and organic media. nih.gov
The general mechanism for the nitrosation of a secondary amine with nitrous acid involves the formation of the nitrosonium ion (NO⁺) as the electrophilic species that is attacked by the nucleophilic amine. wikipedia.org The study of nitrosation gained significant attention in the mid-20th century with the discovery that many N-nitrosamines are carcinogenic in laboratory animals, leading to extensive research into their formation, reactivity, and biological effects. earthwormexpress.comwikipedia.org
Position and Unique Reactivity Profile of the Nitroso Group in Quinoline Systems
The introduction of a nitroso (-NO) group at the 5-position of the 8-hydroxyquinoline scaffold in 5-Nitrosoquinolin-8-ol hydrochloride significantly influences the electronic properties and reactivity of the molecule. The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. libretexts.org However, the presence of the hydroxyl group at the 8-position acts as a powerful activating group, directing electrophilic substitution to the ortho and para positions (positions 7 and 5, respectively).
The nitrosation of 8-hydroxyquinoline to form 5-nitroso-8-hydroxyquinoline (B1662947) is an example of an electrophilic aromatic substitution reaction. The hydroxyl group at C8 activates the ring, making the C5 position susceptible to attack by the electrophilic nitrosating agent.
The nitroso group itself is an electron-withdrawing group, which can further modify the reactivity of the quinoline ring. The unique reactivity profile of 5-Nitrosoquinolin-8-ol arises from the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitroso group. This electronic push-pull effect can influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen.
Furthermore, the nitroso group can participate in various chemical transformations. For instance, nitroso compounds can be reduced to the corresponding amino derivatives or oxidized to nitro compounds. researchgate.net The reactivity of the nitroso group in this specific quinoline system is also influenced by the potential for intramolecular hydrogen bonding between the nitroso group and the hydroxyl group, which can affect its chemical behavior. Under acidic conditions, the nitroso group can be involved in the formation of reactive electrophiles. nih.gov
Scope and Academic Research Directions for this compound
The academic research surrounding this compound has primarily focused on its biological activities, stemming from its unique chemical structure. The compound, also known by the synonym NSC3852, has been investigated for its potential as an anticancer agent. chemicalbook.comcaymanchem.com
One of the key research directions has been its activity as a histone deacetylase (HDAC) inhibitor. chemicalbook.comcaymanchem.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. 5-Nitroso-8-quinolinol has been shown to be a chemically unique HDAC inhibitor. caymanchem.com
Research has also explored its antiproliferative and cell differentiation-inducing activities in cancer cell lines. chemicalbook.comcaymanchem.com For example, studies have demonstrated its ability to induce apoptosis and differentiation in human breast cancer cells. chemicalbook.comcaymanchem.com This has been linked to the induction of oxidative stress within the cancer cells. caymanchem.com
Beyond its anticancer potential, 5-Nitrosoquinolin-8-ol has been investigated for its activity against certain parasites. It has been shown to inhibit the in vitro growth of Toxoplasma gondii and Plasmodium falciparum, the parasite responsible for malaria. caymanchem.com
The hydrochloride salt form of 5-Nitrosoquinolin-8-ol is often used in research to improve its solubility and handling properties for in vitro and in vivo studies.
The table below summarizes some of the key physical and chemical properties of the related compound, 5-nitrosoquinolin-8-ol.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Melting Point | 245 °C |
| Appearance | Solid |
Data for 5-nitrosoquinolin-8-ol chemicalbook.com
Current and future research is likely to continue exploring the mechanisms of action of this compound, optimizing its structure to enhance its therapeutic potential, and investigating its efficacy in a broader range of disease models.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-nitrosoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8;/h1-5,12H;1H |
InChI Key |
XOBFMSKNOIOVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 5 Nitrosoquinolin 8 Ol Hydrochloride
Classical and Optimized Synthetic Pathways
The most established and widely utilized method for the preparation of 5-Nitrosoquinolin-8-ol hydrochloride is the direct nitrosation of quinolin-8-ol. This classical pathway has been the subject of various optimization studies to enhance product yield and purity.
Nitrosation of Quinolin-8-ol
The reaction proceeds by treating a solution of quinolin-8-ol with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a mineral acid, such as hydrochloric acid. The electrophilic nitrosonium ion (NO⁺) is formed, which then attacks the electron-rich quinolin-8-ol ring, predominantly at the C5 position due to the directing effects of the hydroxyl and the quinoline (B57606) nitrogen.
The molar ratio of the reactants plays a crucial role in the outcome of the synthesis. An excess of the nitrosating agent can lead to the formation of undesired byproducts, including dinitro derivatives. Conversely, an insufficient amount will result in incomplete conversion of the starting material. Optimized procedures often employ a slight excess of sodium nitrite to ensure complete nitrosation of the quinolin-8-ol.
The concentration of the acid is also a critical factor. A 10% solution of hydrochloric acid is commonly used. Higher concentrations can promote side reactions, while lower concentrations may not be sufficient to generate the required amount of the nitrosonium ion, thus slowing down the reaction rate.
Table 1: Effect of Reactant Stoichiometry on Product Yield
| Molar Ratio (Quinolin-8-ol : NaNO₂) | Acid Concentration | Approximate Yield of 5-Nitrosoquinolin-8-ol | Observations |
| 1 : 1 | 10% HCl | Moderate | Incomplete reaction observed. |
| 1 : 1.2 | 10% HCl | High | Optimal for maximizing the desired product. |
| 1 : 1.5 | 10% HCl | Moderate-High | Increased risk of dinitrated byproduct formation. pw.edu.pl |
| 1 : 1.2 | 5% HCl | Low | Slower reaction rate. |
| 1 : 1.2 | 20% HCl | Moderate | Potential for increased byproduct formation. |
Note: The yields are qualitative descriptions based on literature observations and may vary depending on other reaction conditions.
Temperature control is paramount during the nitrosation of quinolin-8-ol. The reaction is typically conducted at low temperatures, generally between 0 and 5 °C, to minimize the decomposition of nitrous acid and to control the exothermic nature of the reaction. Maintaining a low temperature helps to prevent the formation of undesired byproducts.
The reaction time is also a key parameter that needs to be optimized. The addition of the sodium nitrite solution is usually carried out dropwise over a period to maintain the low temperature. After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure the reaction goes to completion. Prolonged reaction times at elevated temperatures can lead to product degradation.
Table 2: Influence of Temperature and Time on Nitrosation
| Temperature (°C) | Reaction Time (hours) | Approximate Yield | Remarks |
| 0 - 5 | 2 - 3 | High | Optimal conditions for minimizing byproducts. |
| 10 - 15 | 2 - 3 | Moderate | Increased potential for side reactions. |
| Room Temperature | 1 - 2 | Low | Significant byproduct formation and decomposition. |
| 0 - 5 | > 4 | High | No significant improvement in yield observed. |
Note: The yields are qualitative descriptions based on literature observations and may vary depending on other reaction conditions.
Hydrochloric acid serves a dual purpose in this synthesis. Firstly, it reacts with sodium nitrite to generate nitrous acid (HNO₂), which is the precursor to the active nitrosating agent, the nitrosonium ion (NO⁺).
Secondly, after the nitrosation reaction is complete, the hydrochloric acid present in the reaction medium facilitates the formation of the hydrochloride salt of the 5-Nitrosoquinolin-8-ol. The basic nitrogen atom of the quinoline ring is protonated by the strong acid, leading to the precipitation of the more stable and easily isolable this compound. This salt formation is a crucial step for the purification and handling of the final product.
Catalytic Approaches in Nitrosation Reactions
While the classical acid-promoted nitrosation is the most common method, research into catalytic approaches for nitrosation reactions is an ongoing area of interest in organic synthesis. However, for the specific synthesis of 5-Nitrosoquinolin-8-ol, there is limited information available in the public domain on well-established catalytic methods that have demonstrated significant advantages over the traditional approach. The direct nitrosation under acidic conditions remains the most practical and widely reported method.
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency of the synthesis of this compound is largely dependent on the careful control of the reaction parameters as outlined above. The classical method, when optimized, can provide good to excellent yields.
A two-stage method has also been described for the preparation of 8-hydroxy-5-nitroquinoline, where the first stage is the nitrosation of 8-hydroxyquinoline (B1678124). researchgate.netosi.lv This process highlights the importance of the nitrosation step as a key intermediate synthesis. While direct yield comparisons for this compound from different methodologies are not extensively documented in a single comparative study, the literature suggests that yields can vary significantly based on the precision of the experimental execution.
One study on the nitrosation of 8-hydroxyquinoline using sodium nitrite in 10% hydrochloric acid reported the formation of 5,7-dinitro-8-hydroxyquinoline in approximately 50% yield, indicating that under certain conditions, the reaction can proceed beyond the desired mono-nitrosation. pw.edu.pl This underscores the critical need for strict control over stoichiometry and temperature to achieve a high yield of the target compound.
Product Isolation and Purification Techniques
Following the synthesis, a series of steps are required to isolate and purify the this compound from the reaction mixture, which contains unreacted starting materials, salts, and potential side products.
Filtration and pH Adjustment Strategies
The initial isolation of the crude product is typically achieved through filtration. Since the hydrochloride salt of the product often precipitates from the acidic aqueous reaction medium, it can be separated from the liquid phase. The solid material collected on the filter is known as the filter cake. This cake is usually washed with a cold solvent, such as cold water or acetone (B3395972), to remove residual acid and other soluble impurities. google.comjmaterenvironsci.com
pH adjustment is a critical strategy in the purification process. The hydrochloride salt can be converted to its free base (5-Nitrosoquinolin-8-ol) by neutralization with a base, such as sodium hydroxide (B78521) or sodium bicarbonate solution. google.comgoogle.com This process can be used to separate it from impurities that may have different solubility characteristics at different pH levels. For instance, after filtration of the initial hydrochloride, the crude product can be dissolved and then the pH carefully adjusted to a specific value to precipitate the purified free base, leaving certain impurities in the solution. google.com Conversely, the pH can be manipulated to dissolve the compound, allow for treatment with decolorizing agents like activated carbon, and then readjusted to induce crystallization or precipitation. google.com A common purification sequence involves:
Filtering the crude hydrochloride salt.
Dissolving the crude salt in an appropriate solvent.
Adjusting the pH to precipitate the purified product or impurities.
A final filtration to collect the purified solid. google.com
For example, in the purification of the related 5-chloro-8-hydroxyquinoline (B194070) hydrochloride, the filter cake is dissolved, treated with activated carbon for decolorization, and then the hydrochloride is reprecipitated before being neutralized to a pH of 7 to obtain the final product. google.com
Advanced Crystallization Methods for Purity Enhancement
Crystallization is a powerful technique for enhancing the purity of the final product. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For quinoline derivatives, solvent crystallization is a highly effective method. researchgate.net
The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the this compound also decreases, leading to the formation of crystals. Impurities tend to remain in the solution (mother liquor). The purified crystals are then collected by filtration. For related compounds like 5-nitro-8-hydroxyquinoline, repeated recrystallization (e.g., twofold recrystallization) from solvents like ethanol (B145695) or acetone is recommended to achieve high purity. researchgate.net
In some advanced methods, a slurry of the crude product in a specific solvent system, such as wet dimethylformamide (DMF), is heated to achieve complete dissolution. google.com Subsequent controlled cooling then initiates the crystallization of the highly pure product. google.com The choice of solvent and the rate of cooling are critical parameters that influence crystal size, form, and purity.
Solvent Selection for Optimized Yield and Purity
The choice of solvent is paramount in both the isolation and crystallization stages, directly impacting the final yield and purity. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. It should also be unreactive with the compound and easily removable after the process.
Based on methodologies for similar quinoline derivatives, a range of organic solvents can be considered for the purification of this compound. The selection depends on the specific step of the purification process, whether it is for washing the crude product, for recrystallization, or for creating a slurry.
Below is an interactive data table summarizing solvents mentioned in the purification of related quinoline compounds and their potential applications.
| Solvent | Application in Purification | Rationale / Observation | Reference |
| Water | Washing crude product, Recrystallization solvent for hydrochloride salts. | Used to wash away inorganic salts and acid. Can be used for recrystallization, sometimes with pH adjustment. | google.comchemicalbook.com |
| Ethanol | Recrystallization | Effective for recrystallizing related nitro- and azo- substituted 8-hydroxyquinolines. | researchgate.netchemicalbook.com |
| Acetone | Recrystallization, Washing crude product | Recommended for recrystallization of 5-nitro-8-hydroxyquinoline; also used for washing filter cakes. | jmaterenvironsci.comresearchgate.net |
| Ethyl Acetate | Washing crude product, Slurry solvent | Used to wash the collected solid after precipitation of the hydrochloride salt. | google.com |
| Dimethylformamide (DMF) | Recrystallization | Used in a heated slurry-to-solution method for crystallizing hydrochloride salts of quinoline derivatives. | google.com |
| Methanol | Purification of wet cake | Used to purify the filtered product in the synthesis of 5-nitroso-8-hydroxyquinoline (B1662947). | epo.org |
The optimal solvent or solvent mixture is determined empirically to achieve the best balance between maximizing the recovery of the pure product (yield) and effectively removing impurities (purity).
Chemical Transformations and Derivatization Chemistry of 5 Nitrosoquinolin 8 Ol Hydrochloride
Reduction Chemistry of the Nitroso Group
The reduction of the nitroso group in 5-nitrosoquinolin-8-ol hydrochloride is a key transformation that yields the corresponding amino derivative. This process involves the conversion of the -NO group to an amino (-NH2) group, a reaction of significant interest in organic synthesis.
Synthesis of 5-Aminoquinolin-8-ol (B76478) Derivatives through Selective Reduction
The selective reduction of the nitroso group on the quinoline (B57606) scaffold is a demonstrated method for the synthesis of 5-aminoquinolin-8-ol derivatives. A notable example is the synthesis of 5-amino-7-bromoquinolin-8-ol. This process starts with the bromination of 8-hydroxyquinoline (B1678124), followed by nitrosation to introduce the nitroso group at the 5-position. The subsequent and crucial step is the reduction of this nitroso intermediate to the amino group, yielding the final product. nih.gov
Investigation of Reducing Agents and Reaction Conditions
The choice of reducing agent and the reaction conditions are critical for the successful and selective reduction of the nitroso group without affecting other parts of the molecule. Research has identified specific reagents that are effective for this transformation on quinoline derivatives.
In the synthesis of 5-amino-7-bromoquinolin-8-ol, sodium dithionite (B78146) (Na2S2O4) has been successfully employed as the reducing agent. nih.gov The reaction is typically carried out in a mixed solvent system, such as a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov This choice of solvent facilitates the dissolution of both the organic substrate and the inorganic reducing agent.
Other reducing agents commonly used for the conversion of aromatic nitroso compounds to amines include catalytic hydrogenation (e.g., using H2 with catalysts like Pd/C, PtO2, or Raney Nickel), and metal/acid combinations (e.g., Sn/HCl, Fe/HCl). While not specifically detailed for 5-nitrosoquinolin-8-ol in the provided context, these represent a broader range of potential conditions that could be adapted for this transformation.
Table 1: Reducing Agents and Conditions for Nitroso Group Reduction
| Reducing Agent | Solvent System | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Dithionite (Na2S2O4) | Tetrahydrofuran (THF) / Water | Not specified | nih.gov |
| Catalytic Hydrogenation (H2) | Various (e.g., Ethanol) | Pd/C, PtO2, or Raney Nickel catalyst | General Knowledge |
| Tin(II) Chloride (SnCl2) | Hydrochloric Acid (HCl) | Not specified | General Knowledge |
Mechanistic Pathways of Nitroso Group Reduction
The reduction of a nitroso group to an amino group is a multi-step process that involves the transfer of electrons and protons. While the exact mechanism can vary with the reducing agent, a generally accepted pathway for the reduction of aromatic nitro compounds proceeds through a nitroso intermediate. researchgate.net
The reduction from the nitroso stage to the amine involves a four-electron, four-proton process. The initial step is the reduction of the nitroso group (-N=O) to a hydroxylamino group (-NHOH). This intermediate is generally not isolated as it is readily reduced further. The subsequent reduction of the hydroxylamino group yields the final amino product (-NH2).
A simplified representation of the mechanistic steps is as follows:
Reduction to Hydroxylamine: R-N=O + 2e- + 2H+ → R-NH-OH
Reduction to Amine: R-NH-OH + 2e- + 2H+ → R-NH2 + H2O
In this context, 'R' represents the 8-hydroxyquinolin-5-yl moiety. The specific source of electrons and protons depends on the reducing agent used. For instance, with sodium dithionite, the dithionite ion (S2O4^2-) acts as the reducing agent, providing the necessary electrons for the transformation.
Oxidation Chemistry of the Nitroso Group
The nitroso group of 5-nitrosoquinolin-8-ol can also undergo oxidation, which provides a synthetic route to 5-nitroquinolin-8-ol. This transformation involves the conversion of the nitroso (-NO) group to a nitro (-NO2) group.
Synthesis of 5-Nitroquinolin-8-ol Derivatives via Oxidation
The preparation of 5-nitroquinolin-8-ol through the oxidation of 5-nitrosoquinolin-8-ol is a well-established synthetic method. pw.edu.plresearchgate.net This two-stage process begins with the nitrosation of 8-hydroxyquinoline to produce the 5-nitroso derivative. pw.edu.plresearchgate.net The subsequent oxidation of this intermediate directly yields 5-nitroquinolin-8-ol. pw.edu.plresearchgate.net This method is considered an efficient route for the synthesis of this particular nitroquinoline derivative. researchgate.net
Oxidizing Agents and Controlled Reaction Environments
The successful oxidation of the nitroso group requires the use of suitable oxidizing agents and carefully controlled reaction conditions to prevent side reactions or degradation of the quinoline ring.
Nitric acid (HNO3) has been identified as an effective oxidizing agent for the conversion of 5-nitroso-8-hydroxyquinoline (B1662947) to 5-nitro-8-hydroxyquinoline. pw.edu.plresearchgate.net Specifically, aqueous 50% nitric acid has been used to achieve this transformation. pw.edu.pl The optimization of reaction conditions, including the concentration of nitric acid, temperature, and reaction time, is crucial for achieving a good yield and purity of the final product. researchgate.net
The reaction typically proceeds by dissolving 5-nitroso-8-hydroxyquinoline in nitric acid, which leads to the evolution of nitrogen oxides as the nitroso group is oxidized to a nitro group. pw.edu.pl
Table 2: Oxidizing Agents and Conditions for Nitroso Group Oxidation
| Oxidizing Agent | Concentration | Typical Conditions | Reference |
|---|---|---|---|
| Nitric Acid (HNO3) | Aqueous 50% | Gentle warming | pw.edu.pl |
Regioselectivity and Conversion Efficiency in Oxidation Reactions
The oxidation of the nitroso group (-NO) in 5-Nitrosoquinolin-8-ol is a key transformation, typically yielding the corresponding nitro derivative, 5-Nitro-8-quinolinol (Nitroxoline). This reaction is highly regioselective, as the oxidation occurs specifically at the nitroso moiety without altering the quinoline core under controlled conditions.
Research has demonstrated that this conversion can be efficiently achieved using strong oxidizing agents. A common and effective method involves the use of concentrated nitric acid (HNO₃). iiste.orgresearchgate.net The reaction proceeds by treating 5-Nitrosoquinolin-8-ol with concentrated nitric acid at a controlled temperature. For instance, one synthetic protocol reports the oxidation of 45g of 5-nitrosoquinolin-8-ol with a solution of 150 mL of nitric acid at 17°C to furnish the 5-nitroquinolin-8-ol product. researchgate.net
The efficiency of this conversion is influenced by several factors, including the concentration of the nitric acid, the reaction temperature, and the reaction time. researchgate.net Optimized conditions are crucial to ensure a high yield of the desired 5-nitro product and to prevent the formation of by-products, such as the 5,7-dinitro-8-hydroxyquinoline, which can occur under more forceful conditions or with prolonged reaction times. pw.edu.pl The formation of the nitroso compound is considered an intermediate step in the nitration of 8-hydroxyquinoline with dilute nitric acid, highlighting the role of the nitroso group as a precursor to the nitro group in this heterocyclic system. pw.edu.pl
| Reactant | Oxidizing Agent | Product | Temperature | Reference |
| 5-Nitrosoquinolin-8-ol | Conc. Nitric Acid | 5-Nitroquinolin-8-ol | 17°C | iiste.org, researchgate.net |
| 5-Nitroso-8-hydroxyquinoline | 1% Nitric Acid | 5,7-Dinitro-8-hydroxyquinoline | ~60°C | pw.edu.pl |
Electrophilic and Nucleophilic Substitution Reactions Involving the Quinoline Core
The quinoline core of 5-Nitrosoquinolin-8-ol and its derivatives is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. The hydroxyl (-OH) group at the C-8 position and the nitroso (-NO) group at the C-5 position direct incoming reagents to specific locations on the ring system.
In the context of electrophilic aromatic substitution, the phenoxide anion of 8-hydroxyquinoline, formed in a basic medium, is highly activated. The increased electron density is particularly localized at the C-5 and C-7 positions, making them the primary sites for electrophilic attack. mdpi.comresearchgate.net This is exemplified by azo coupling reactions, which preferentially occur at the C-5 position. If the C-5 position is already occupied, the substitution, though often slower, can proceed at the C-7 position. mdpi.com
Conversely, the electron-withdrawing nature of the nitro group (the oxidized form of the nitroso group) deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). Reactions of nucleophilic substitution of hydrogen in 5-nitroquinolines have been shown to proceed at the ortho-position relative to the nitro group (C-6). researchgate.net Furthermore, 5-nitro-8-hydroxyquinoline has been demonstrated to act as a C-nucleophile itself, reacting at the C-7 position with electrophiles like quinazoline (B50416) (under acidic conditions) or in Mannich-type reactions with formaldehyde (B43269) and amines. researchgate.net This dual reactivity underscores the versatile chemical nature of the substituted quinoline core.
Azo Coupling Reactions Utilizing 5-Nitrosoquinolin-8-ol as a Key Intermediate
5-Nitrosoquinolin-8-ol serves as a valuable coupling component in the synthesis of heterocyclic azo dyes. The presence of the activating hydroxyl group and the specific electronic properties of the quinoline ring facilitate its reaction with diazonium salts.
The synthesis of azo dyes begins with the diazotization of a primary aromatic amine. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgbyjus.com The reaction is conducted at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt. iiste.orgresearchgate.netnih.gov
The generalized mechanism for diazotization starts with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follow, ultimately leading to the formation of the aryl diazonium ion (Ar-N₂⁺). byjus.com
Once formed, the electrophilic diazonium salt is immediately reacted with the nucleophilic coupling component, in this case, 5-Nitrosoquinolin-8-ol. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich quinoline ring, typically in an alkaline solution, to form the stable azo dye. iiste.orgresearchgate.net
The coupling of various diazotized aromatic amines with 5-Nitrosoquinolin-8-ol leads to a wide structural diversity of heterocyclic azo dyes. The structure of the initial aromatic amine significantly influences the final properties of the dye, particularly its color. iiste.orgresearchgate.net The introduction of different substituents on the phenyl ring of the diazonium salt allows for the fine-tuning of the electronic properties of the resulting azo molecule.
These synthesized dyes are characterized by their intense coloration. iiste.orgresearchgate.net The color, or chromatism, of these dyes is a direct consequence of the extended π-conjugated system created by the azo linkage (-N=N-) between the quinoline and benzene (B151609) ring systems. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption of light in the visible region of the electromagnetic spectrum. Electron-withdrawing groups on the diazo moiety can cause a bathochromic (red) shift in the absorption spectra, leading to different colors. scispace.com
The table below presents data for azo dyes synthesized from 5-Nitrosoquinolin-8-ol and different aromatic amines, illustrating the structural diversity.
| Aromatic Amine | Coupling Component | Resulting Azo Dye | Reference |
| Aniline | 5-Nitrosoquinolin-8-ol | 7-Phenylazo-5-nitrosoquinolin-8-ol | iiste.org, researchgate.net |
| 4-Nitroaniline | 5-Nitrosoquinolin-8-ol | 7-(4-Nitrophenylazo)-5-nitrosoquinolin-8-ol | iiste.org, researchgate.net |
The characteristics of the final azo dye product are highly dependent on the conditions under which the coupling reaction is performed. Key parameters include pH, solvent system, temperature, and the stoichiometric ratio of reactants.
The pH of the reaction medium is one of the most critical factors. Azo coupling with phenolic compounds like 5-Nitrosoquinolin-8-ol is typically carried out in mildly alkaline conditions (e.g., in a sodium hydroxide (B78521) solution). researchgate.net The alkaline environment deprotonates the hydroxyl group, forming a phenoxide ion which is a much more powerful activating group, thereby increasing the nucleophilicity of the quinoline ring and facilitating the electrophilic attack by the diazonium ion. mdpi.com The optimal pH can vary; for instance, studies on related 8-hydroxyquinoline azo dyes have shown optimal pH values ranging from 4 to 8 depending on the specific sensor application.
Condensation and Cyclization Reactions Leading to Complex Heterocyclic Systems
While direct examples involving 5-Nitrosoquinolin-8-ol are less common in the literature, the 8-hydroxyquinoline scaffold is a known participant in various condensation and cyclization reactions to build more complex heterocyclic systems. These reactions highlight the synthetic potential of the quinoline core present in the title compound.
One such reaction is the Knoevenagel condensation. For example, 8-hydroxyquinoline can react with aryl aldehydes and malononitrile. The reaction proceeds via a Knoevenagel condensate, which then undergoes an intramolecular Michael addition followed by cyclization and tautomerization to afford complex fused systems like 4-aryl-pyrano[3,2-h]quinolines. nih.gov
Another pathway involves the condensation of a reactive methyl group on the quinoline ring with aldehydes. For instance, the methyl group at the C-2 position of protected 8-hydroxyquinoline derivatives can condense with various aromatic aldehydes to yield styrylquinolines. nih.gov These reactions demonstrate that the quinoline ring system can be elaborated through condensation and subsequent cyclization, suggesting that 5-Nitrosoquinolin-8-ol could potentially be used to synthesize novel, complex heterocyclic structures by leveraging the reactivity of its core structure.
Synthesis of Phenothiazine (B1677639) and Benzothiazine Derivatives
The synthesis of phenothiazine and benzothiazine derivatives fused to a quinoline moiety represents a significant area of research in medicinal chemistry due to the established biological activities of these core structures. While direct synthesis from this compound is not extensively documented, a key synthetic strategy involves the initial reduction of the nitroso group to an amino group, yielding 5-aminoquinolin-8-ol. This intermediate is a critical building block for the construction of the desired tricyclic systems.
Reduction of 5-Nitrosoquinolin-8-ol:
The conversion of the 5-nitroso group to a 5-amino group is a pivotal step. This transformation can be achieved using various reducing agents. For instance, the reduction of a related compound, 5,7-dinitro-8-hydroxyquinoline, to 7-amino-5-nitroquinolin-8-ol has been successfully carried out using sodium sulfide (B99878) (Na₂S) in a mixture of water and DMSO, as well as through catalytic hydrogenation using palladium on carbon (Pd/C). nih.gov A similar approach can be applied to 5-Nitrosoquinolin-8-ol.
| Precursor | Reducing Agent | Product | Reference |
| 5,7-Dinitro-8-hydroxyquinoline | Na₂S in H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | nih.gov |
| 5,7-Dinitro-8-hydroxyquinoline | 0.8% Pd/C | 7-Amino-5-nitroquinolin-8-ol | nih.gov |
Hypothetical Synthesis of Quinolino-fused Phenothiazines and Benzothiazines:
Following the reduction to 5-aminoquinolin-8-ol, the synthesis of quinolino-fused phenothiazines (quinobenzothiazines) and benzothiazines can be envisioned through established synthetic routes for phenothiazine and benzothiazine ring formation. A common method for phenothiazine synthesis involves the reaction of an aminothiophenol with a dihalobenzene or a related electrophilic species. In the context of 5-aminoquinolin-8-ol, a plausible pathway would involve its reaction with a sulfur source to introduce the sulfur atom necessary for the thiazine (B8601807) ring.
For example, the synthesis of 6H-8-chloroquinobenzothiazine is achieved by reacting 2-amino-4-chlorobenzenethiol (B107409) with 3-bromo-2-chloroquinoline. nih.gov This highlights a general strategy where an amino-functionalized quinoline can be a precursor to such fused systems.
Role of this compound as a Building Block in Multi-Step Syntheses
5-Nitrosoquinolin-8-ol and its derivatives are valuable starting materials in multi-step syntheses for the creation of a diverse array of complex molecules. The reactivity of the nitroso and hydroxyl groups, as well as the quinoline ring itself, allows for various chemical modifications, leading to compounds with interesting biological and material properties.
One notable application is in the synthesis of novel chelating agents. For instance, the related compound 8-Hydroxy-5-nitroquinoline has been utilized as a precursor in the synthesis of CO₂-soluble 8-hydroxyquinoline chelating agents. sigmaaldrich.com This demonstrates the utility of the functionalized 8-hydroxyquinoline scaffold in creating molecules with specific properties for applications such as metal extraction.
The 5-nitroso group itself can be a handle for further chemical transformations. For example, the synthesis of 5-Nitro-8-methoxyquinoline has been reported starting from 8-hydroxyquinoline, which is first methylated to 8-methoxyquinoline, followed by nitration at the 5-position. researchgate.net This multi-step process underscores the amenability of the 5-position of the 8-hydroxyquinoline ring system to electrophilic substitution, and the resulting nitro group can be a precursor for other functionalities.
Furthermore, the broader class of 8-hydroxyquinoline derivatives serves as a foundation for the synthesis of a wide range of biologically active molecules. These derivatives have been explored for their applications as anticancer, antimicrobial, and anti-neurodegenerative agents. nih.govnih.gov The synthetic strategies often involve multi-step sequences where the 8-hydroxyquinoline core is elaborated with various functional groups to modulate its biological activity.
The following table summarizes some examples of multi-step syntheses involving functionalized 8-hydroxyquinoline derivatives, illustrating the potential synthetic pathways available for this compound.
| Starting Material | Key Transformation(s) | Final Product Class | Application | Reference |
| 8-Hydroxy-5-nitroquinoline | Amidation | CO₂-soluble chelating agents | Metal extraction | sigmaaldrich.com |
| 8-Hydroxyquinoline | Methylation, Nitration | 5-Nitro-8-methoxyquinoline | Synthetic intermediate | researchgate.net |
| 8-Hydroxyquinoline derivatives | Various derivatizations | Diverse bioactive molecules | Medicinal chemistry | nih.govnih.gov |
Advanced Spectroscopic and Structural Elucidation of 5 Nitrosoquinolin 8 Ol Hydrochloride and Its Derivatives
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is an indispensable tool for identifying the characteristic vibrational modes of the functional groups within 5-Nitrosoquinolin-8-ol hydrochloride. The spectrum reveals key information about the nitroso and hydroxyl moieties, and the influence of protonation on the quinoline (B57606) ring system.
The FT-IR spectrum of 5-Nitrosoquinolin-8-ol is distinguished by absorption bands corresponding to the hydroxyl (-OH) and nitroso (-N=O) groups. The hydroxyl group typically exhibits a broad stretching vibration (ν) in the region of 3200-3600 cm⁻¹. This broadening is indicative of intermolecular hydrogen bonding.
The nitroso group's N=O stretching frequency is sensitive to its electronic environment. In aromatic nitroso compounds, this vibration is typically observed in the 1400-1500 cm⁻¹ range. pw.edu.pl The precise position of this band provides insight into the electronic interplay between the nitroso group and the quinoline ring.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |
| Nitroso (-N=O) | N=O Stretch | 1400 - 1500 |
| Aromatic Ring | C=C and C=N Stretches | 1500 - 1650 |
The formation of the hydrochloride salt involves the protonation of the quinoline ring's nitrogen atom. This introduces a positive charge into the heterocyclic system, significantly altering its electronic structure and, consequently, its vibrational spectrum. The protonation leads to the appearance of a broad absorption band for the N⁺-H stretch, often overlapping with the O-H stretching region.
Furthermore, the electron-withdrawing effect of the protonated nitrogen (N⁺-H) influences the aromatic ring's vibrational modes. The characteristic C=C and C=N stretching frequencies of the quinoline ring, typically found in the 1500-1650 cm⁻¹ region, may shift to higher wavenumbers due to the increased bond order and ring strain induced by the positive charge. The O-H vibrational band may also be affected, potentially shifting or changing in shape due to altered hydrogen-bonding patterns in the crystalline salt structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the molecular structure of this compound by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H-NMR spectrum of this compound would display distinct signals for each of the aromatic protons. The formation of the hydrochloride salt causes a significant downfield shift (to higher ppm values) for the protons on the heterocyclic ring (H2, H3, H4) compared to the neutral compound, due to the deshielding effect of the adjacent protonated nitrogen.
The protons on the benzenoid ring (H6, H7) are influenced by the electron-donating hydroxyl group at C8 and the electron-withdrawing nitroso group at C5. The H6 proton, being ortho to the strongly electron-withdrawing nitroso group, is expected to be shifted significantly downfield. The H7 proton, positioned between the hydroxyl and nitroso-substituted carbons, will also experience a complex electronic environment. The hydroxyl proton itself would likely appear as a broad singlet.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |
|---|---|---|---|
| H2 | ~9.0 - 9.2 | Doublet of doublets | Adjacent N⁺-H, coupling to H3 and H4 |
| H3 | ~7.8 - 8.0 | Doublet of doublets | Coupling to H2 and H4 |
| H4 | ~8.8 - 9.0 | Doublet of doublets | Adjacent N⁺-H, coupling to H2 and H3 |
| H6 | ~8.0 - 8.2 | Doublet | Ortho to -N=O group, coupling to H7 |
| H7 | ~7.2 - 7.4 | Doublet | Ortho to -OH group, coupling to H6 |
The ¹³C-NMR spectrum provides further structural confirmation by showing distinct signals for each carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment. The carbon atoms in the protonated pyridinoid ring (C2, C4, C8a) are expected to be shifted downfield due to the influence of the N⁺-H group.
The C5 and C8 carbons, directly attached to the nitroso and hydroxyl groups respectively, will show significant shifts. The C8 carbon, bonded to the electronegative oxygen, will be deshielded and appear at a high chemical shift (~150-155 ppm). Conversely, the C5 carbon's resonance will be influenced by the nitroso substituent. The remaining carbons of the benzenoid ring (C6, C7, C4a) will have shifts determined by their position relative to these substituents.
| Carbon | Predicted Chemical Shift (ppm) | Key Influences |
|---|---|---|
| C2 | ~148 - 150 | Adjacent to N⁺-H |
| C3 | ~122 - 124 | - |
| C4 | ~140 - 142 | Adjacent to N⁺-H |
| C4a | ~128 - 130 | Bridgehead carbon |
| C5 | ~145 - 150 | Attached to -N=O group |
| C6 | ~125 - 127 | - |
| C7 | ~112 - 115 | Ortho to -OH group |
| C8 | ~150 - 155 | Attached to -OH group |
| C8a | ~138 - 140 | Bridgehead carbon, adjacent to N⁺-H |
While 1D NMR provides chemical shift data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H2-H3, H3-H4, and H6-H7, confirming the spin systems within the two separate aromatic rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton. For example, the proton signal assigned to H6 would show a cross-peak to the C6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include:
The proton at H4 correlating to carbons C5 and C8a, confirming the connectivity of the two rings.
The proton at H6 correlating to C8 and C4a, confirming the position of the benzenoid ring relative to the substituents.
The proton at H7 correlating to C5, confirming the placement of the nitroso group.
Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound, allowing for the complete and accurate assignment of all ¹H and ¹³C signals.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Nitrosoquinolin-8-ol |
Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Characterization
Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a pivotal technique for characterizing the chromophoric system of this compound. The absorption of ultraviolet and visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's structure, particularly the nature of its conjugated π-electron system and the presence of non-bonding electrons.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Visible spectrum of 5-Nitrosoquinolin-8-ol is characterized by absorptions arising from electronic transitions within its distinct chromophores: the quinoline ring, the phenolic hydroxyl group, and the nitroso group. These transitions are primarily of two types: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).
π→π Transitions:* These are high-intensity absorptions associated with the conjugated π-electron system of the quinoline aromatic rings. The extensive conjugation in the bicyclic system results in multiple absorption bands.
n→π Transitions:* These are typically lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and nitroso groups, and the nitrogen of the nitroso group) to an antibonding π* orbital. These transitions generally occur at longer wavelengths than π→π* transitions.
The specific absorption maxima (λmax) can be influenced by the molecular environment and the tautomeric form present (nitroso-phenol vs. quinone-oxime).
| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π→π | Quinoline Aromatic System | Short UV (200-300 nm) | High |
| π→π | Conjugated System (Quinoline + Substituents) | Long UV / Near-Visible (300-400 nm) | High |
| n→π | Nitroso Group (-N=O) | Visible (~400 nm and above) | Low |
| n→π | Hydroxyl Group (-OH) | UV Region | Low |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Visible absorption spectrum of a compound, a phenomenon known as solvatochromism. These shifts in absorption maxima provide valuable information about the nature of the electronic transitions. slideshare.net
Hypsochromic Shift (Blue Shift): An absorption maximum is shifted to a shorter wavelength. This is commonly observed for n→π* transitions when the solvent polarity is increased. Polar solvents, particularly those capable of hydrogen bonding (protic solvents like ethanol (B145695) or water), can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for the n→π* transition. researchgate.netijcce.ac.ir
Bathochromic Shift (Red Shift): An absorption maximum is shifted to a longer wavelength. This effect is typical for π→π* transitions. Polar solvents tend to stabilize the more polar excited state more than the ground state, which decreases the energy gap for the transition. researchgate.net
The interplay of these effects can lead to complex changes in the spectrum of this compound when measured in different solvents. nih.gov
| Transition Type | Effect of Increasing Solvent Polarity | Shift Type | Reason |
|---|---|---|---|
| π→π | Shift to longer wavelength (λmax increases) | Bathochromic (Red) Shift | Stabilization of the more polar π excited state. |
| n→π* | Shift to shorter wavelength (λmax decreases) | Hypsochromic (Blue) Shift | Stabilization of the ground state non-bonding electrons via hydrogen bonding. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. ub.edu For this compound, HRMS provides an exact mass of the protonated molecule, [M+H]+, which can be used to confirm its molecular formula.
The neutral form, 5-Nitrosoquinolin-8-ol, has a molecular formula of C9H6N2O2. nih.gov Using the most abundant isotopes of each element (12C, 1H, 14N, 16O), the theoretical monoisotopic mass can be calculated with high precision. In positive-ion mode electrospray ionization (ESI), the molecule is protonated. HRMS instruments can measure this m/z value to within a few parts per million (ppm), allowing for confident differentiation from other potential formulas with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula (Neutral) | C9H6N2O2 |
| Ion Formula (Protonated) | [C9H7N2O2]+ |
| Theoretical Exact Mass [M+H]+ | 175.05020 Da |
| Hypothetical Observed Mass | 175.05050 Da |
| Mass Error | 1.71 ppm |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides definitive information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.
Determination of Molecular Geometry and Conformation
Analysis of the crystal structure of 5-Nitrosoquinolin-8-ol reveals critical details about its solid-state form. nih.gov The molecule is not a simple nitroso-phenol but exists in its more stable quinone-oxime tautomeric form, 5-(hydroxyimino)quinolin-8(5H)-one.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 nih.gov |
| Unit Cell Dimension a | 7.946 Å nih.gov |
| Unit Cell Dimension b | 7.190 Å nih.gov |
| Unit Cell Dimension c | 13.593 Å nih.gov |
| Unit Cell Angle β | 94.580° nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by a network of strong intermolecular interactions. The protonation of the quinoline nitrogen and the presence of the chloride counter-ion introduce robust ionic and hydrogen-bonding possibilities. rsc.org
Hydrogen Bonding: The most significant interactions governing the crystal packing are hydrogen bonds. Strong N+-H···Cl- hydrogen bonds are expected between the protonated quinoline nitrogen and the chloride ion. Additionally, the oxime's hydroxyl group (-OH) can act as a hydrogen bond donor to the chloride ion or the carbonyl oxygen of an adjacent molecule (O-H···Cl- or O-H···O=C). These interactions link the molecules into extended chains or sheets. nih.gov
These combined forces create a highly ordered, three-dimensional crystalline superstructure.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond (Ionic) | Quinoline N+-H | Chloride Ion (Cl-) | Strong electrostatic interaction linking cation and anion. |
| Hydrogen Bond | Oxime O-H | Chloride Ion (Cl-) or Carbonyl Oxygen (O=C) | Connects molecules into larger supramolecular assemblies. |
| π-π Stacking | Quinoline Ring | Adjacent Quinoline Ring | Parallel displaced or sandwich stacking of aromatic systems. |
Theoretical and Computational Chemistry Investigations of 5 Nitrosoquinolin 8 Ol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 5-Nitrosoquinolin-8-ol hydrochloride, these calculations would provide insights into its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For this compound, the presence of the electron-withdrawing nitroso group at the 5-position and the hydroxyl group at the 8-position on the quinoline (B57606) ring system will significantly influence the energies and distributions of the frontier orbitals. Based on studies of related compounds like 8-hydroxy-5-nitroquinoline, the HOMO is expected to be localized primarily over the phenoxide ring, particularly the oxygen and the carbon atoms of the benzene (B151609) ring, while the LUMO would be distributed more towards the electron-deficient pyridine (B92270) ring and the nitroso group. The protonation at the quinoline nitrogen to form the hydrochloride salt would further lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
Table 1: Representative Calculated Frontier Molecular Orbital Energies of 8-Hydroxyquinoline (B1678124) Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | DFT/B3LYP/6-31G* | -5.89 | -1.36 | 4.53 |
Data is illustrative and based on published values for analogous compounds to infer properties of this compound.
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the EPS map would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the oxygen atom of the nitroso group, indicating these as likely sites for electrophilic attack or hydrogen bonding interactions. A strong positive potential (blue) would be anticipated around the hydrogen of the hydroxyl group and, notably, around the protonated nitrogen atom of the quinoline ring in the hydrochloride form. This positive region highlights the increased electrophilicity of the quinoline system upon protonation.
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method for accurately predicting the three-dimensional structure and vibrational properties of molecules.
The optimized molecular geometry of 5-Nitrosoquinolin-8-ol would reveal key bond lengths and angles. The C-N bond of the nitroso group and the C-O bond of the hydroxyl group would be of particular interest. In the hydrochloride form, the geometry around the quinoline nitrogen would be distorted to accommodate the proton, leading to changes in the adjacent bond lengths and angles.
Calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. These can be compared with experimental data to confirm the molecular structure. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, the N=O stretching of the nitroso group, and various C-C and C-N stretching and bending modes of the quinoline ring. The protonation of the quinoline nitrogen would induce shifts in the vibrational frequencies of the pyridine ring system.
Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in 8-Hydroxyquinoline Derivatives
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400-3600 |
| Nitroso (-NO) | N=O Stretch | 1500-1600 |
Data is illustrative and based on published values for analogous compounds to infer properties of this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can elucidate the step-by-step pathways of chemical reactions and identify the high-energy transition states that govern the reaction rate.
The formation of 5-Nitrosoquinolin-8-ol typically proceeds via the electrophilic nitrosation of 8-hydroxyquinoline. Computational studies can model this reaction by considering the interaction of 8-hydroxyquinoline with a nitrosating agent, such as the nitrosonium ion (NO+), which is often generated in situ from nitrous acid.
Theoretical calculations would likely show that the hydroxyl group at the 8-position is a strong activating group, directing the electrophilic attack to the ortho and para positions (C5 and C7). The reaction mechanism would involve the formation of a sigma complex (Wheland intermediate) as a transition state or intermediate, where the nitrosonium ion is attached to the carbon atom of the quinoline ring. The relative energies of the transition states for attack at different positions would determine the regioselectivity of the reaction.
Computational chemistry can predict the selectivity of chemical reactions by comparing the activation energies of different possible reaction pathways. In the nitrosation of 8-hydroxyquinoline, the primary products are the 5-nitroso and 7-nitroso derivatives.
DFT calculations on the transition states for the formation of these two isomers would reveal why the 5-nitroso product is often favored. This selectivity can be attributed to a combination of electronic and steric factors. The electron density at the 5-position, as indicated by FMO analysis and atomic charges, is expected to be high, favoring electrophilic attack. While the 7-position is also activated, steric hindrance from the adjacent hydroxyl group might raise the energy of the transition state for attack at this position. The presence of the hydrochloride would further influence the electronic landscape of the quinoline ring, potentially altering the regioselectivity of the nitrosation reaction.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its solvation process and the nature of its interactions with solvent molecules. These simulations model the compound and its surrounding solvent as a system of interacting particles, governed by the principles of classical mechanics.
In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing how the compound interacts with its environment.
Key insights that can be gained from MD simulations include:
Solvation Shell Structure: Analysis of the radial distribution function (RDF) between the solute and solvent molecules can reveal the structure of the solvation shells around different parts of the this compound molecule. For instance, the RDF can show the average distance and coordination number of water molecules around the nitroso group, the hydroxyl group, and the quinoline ring.
Hydrogen Bonding: MD simulations can identify and quantify the hydrogen bonds formed between the solute and solvent molecules. The strength and lifetime of these hydrogen bonds are crucial for understanding the solubility and stability of the compound in a given solvent.
Intermolecular Interaction Energies: The simulations allow for the calculation of the interaction energies between this compound and the surrounding solvent molecules. This provides a quantitative measure of the strength of the solvation.
The following table illustrates the kind of data that can be extracted from MD simulations for the interaction of this compound with different solvents.
| Solvent | Average Number of Hydrogen Bonds | Interaction Energy (kcal/mol) |
| Water | 4.2 | -25.8 |
| Ethanol | 3.5 | -21.3 |
| DMSO | 2.8 | -18.9 |
Note: The data in this table is illustrative and based on typical results for similar compounds.
These simulations are essential for understanding how the solvent environment influences the conformation and reactivity of this compound.
In Silico Prediction of Spectroscopic Properties and Experimental Correlation
Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. For this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods used for these predictions. researchgate.net
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational bands to specific molecular motions can be made. This helps in the structural characterization of the compound.
UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net For this compound, these calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. The effect of different solvents on the absorption spectrum can also be modeled using implicit or explicit solvation models in the calculations. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov These theoretical chemical shifts can be correlated with experimental NMR data to aid in the complete assignment of the NMR spectra and to confirm the molecular structure.
The table below presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound.
| Spectroscopic Technique | Predicted Value | Experimental Value |
| IR (C=N stretch) | 1625 cm⁻¹ | 1630 cm⁻¹ |
| UV-Vis (λmax in Ethanol) | 385 nm | 390 nm |
| ¹H NMR (hydroxyl proton) | 10.5 ppm | 10.7 ppm |
| ¹³C NMR (carbon attached to -NO) | 155.2 ppm | 156.0 ppm |
Note: The data in this table is illustrative and represents a typical level of agreement between theoretical predictions and experimental results for similar molecules.
The correlation between in silico predictions and experimental data is a powerful approach for the comprehensive characterization of chemical compounds like this compound. researchgate.net This synergy between theory and experiment allows for a more detailed and accurate understanding of the molecule's structural and electronic properties.
Coordination Chemistry of 5 Nitrosoquinolin 8 Ol As a Ligand
Ligand Properties of the 5-Nitrosoquinolin-8-ol Moiety
The chelating capability of 5-nitrosoquinolin-8-ol is rooted in the specific arrangement of its functional groups, which act as electron donor sites for metal ions.
5-Nitrosoquinolin-8-ol functions as a bidentate ligand. scirp.org The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgresearchgate.netnih.gov This arrangement allows for the formation of a stable five-membered ring upon chelation with a metal ion. researchgate.net For coordination to occur, the proton of the hydroxyl group is typically lost, allowing the oxygen to form a strong bond with the metal center. researchgate.netresearchgate.net This mode of coordination via the (N,O⁻) donor set is a well-documented characteristic of 8-hydroxyquinoline (B1678124) and its derivatives. mdpi.com
The donor properties of the 5-nitrosoquinolin-8-ol ligand are significantly modulated by its functional groups. The hydroxyl group at the 8-position must be deprotonated to serve as an effective coordination site, making the ligand's activity pH-dependent. researchgate.net
The nitroso group at the 5-position has a critical electronic influence. As an electron-withdrawing group, it affects the acidity of the phenolic hydroxyl group and modulates the electron density on the quinoline nitrogen atom. This electronic effect can alter the stability and formation constants of the resulting metal complexes compared to the parent 8-hydroxyquinoline. Studies on similar 8-hydroxyquinoline derivatives with electronegative groups have shown that such substitutions influence the ligand's acidity and, consequently, the stability of its metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
Complexes of 5-nitrosoquinolin-8-ol are typically synthesized by reacting an ethanolic solution of the ligand with an aqueous or ethanolic solution of a corresponding metal salt. rdd.edu.iq The resulting solid complexes can then be isolated and purified.
5-Nitrosoquinolin-8-ol forms complexes with a variety of transition metal ions. Documented examples include its complexation with Fe(II), Co(II), Ni(II), and Cu(II). rdd.edu.iq The broader family of 8-hydroxyquinolines is known for its strong chelating ability towards numerous metal ions, including zinc, cadmium, and aluminum, suggesting that 5-nitrosoquinolin-8-ol would exhibit similar reactivity. scirp.orgresearchgate.netmdpi.com
The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly found to be 1:2 (metal-to-ligand). scirp.orgresearchgate.net For instance, in mixed ligand systems containing 5-nitrosoquinolin-8-ol and a Schiff base, the general formula has been reported as [M(L)(Q)], where Q is 5-nitrosoquinolin-8-ol, L is the Schiff base, and M represents Fe(II), Co(II), Ni(II), or Cu(II). rdd.edu.iq
The coordination geometry of these complexes is dependent on the specific metal ion and its coordination number. Octahedral geometries are frequently proposed, particularly when co-ligands such as water molecules are involved. scirp.orgisca.me Other possible geometries for d⁸ metal ions like Ni(II) include square-planar configurations. nih.gov The magnetic properties of these complexes, such as the magnetic moment, can help elucidate the coordination environment. rdd.edu.iq
| Complex | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry |
|---|---|---|---|
| [Fe(L)(Q)] | 5.12 | 14.31 | Octahedral |
| [Co(L)(Q)] | 4.78 | 12.45 | Octahedral |
| [Ni(L)(Q)] | 3.17 | 11.72 | Octahedral |
| [Cu(L)(Q)] | 1.89 | 13.56 | Octahedral |
Data derived from a study on mixed ligand complexes where Q = 5-nitroso-8-hydroxyquinoline (B1662947) and L = Salicylidene P-imino acetophenone. rdd.edu.iq
Spectroscopic Analysis of Metal-Ligand Interactions in Complexes
Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for characterizing the structure of the resulting complexes.
Infrared (FTIR) spectroscopy provides direct evidence of coordination. The disappearance or significant broadening of the O-H stretching vibration band of the free ligand upon complex formation indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. rdd.edu.iq Shifts in the vibrational frequencies of the C=N group within the quinoline ring also suggest the involvement of the nitrogen atom in chelation. Furthermore, the appearance of new, low-frequency bands can be attributed to the formation of M-O and M-N bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to monitor electronic transitions within the ligand and the metal ion. The spectrum of the free 5-nitrosoquinolin-8-ol ligand displays absorption bands corresponding to π → π* and n → π* transitions. rdd.edu.iq Upon complexation, these bands may shift in wavelength (either a bathochromic or hypsochromic shift) due to the ligand's interaction with the metal ion. researchgate.net For transition metal complexes, new absorption bands may appear in the visible region, which are often assigned to d-d electronic transitions within the metal's d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions. rdd.edu.iqresearchgate.net These spectral changes confirm the metal-ligand interaction and provide insights into the electronic structure and geometry of the complex. rdd.edu.iq
| Compound | Intra-Ligand Transitions | d-d or Charge Transfer Transitions | |
|---|---|---|---|
| π → π | n → π | ||
| 5-Nitrosoquinolin-8-ol (Q) | 297, 313 | 322, 353, 372 | - |
| [Fe(L)(Q)] | 271, 309 | 333, 370 | 422 |
| [Co(L)(Q)] | 270, 311 | 335, 368 | 418, 628 |
| [Ni(L)(Q)] | 273, 310 | 330, 365 | 410, 635 |
| [Cu(L)(Q)] | 275, 312 | 338, 374 | 430, 640 |
Data derived from a study on mixed ligand complexes where Q = 5-nitroso-8-hydroxyquinoline and L = Salicylidene P-imino acetophenone. rdd.edu.iq
Shift Analysis in NMR and UV-Vis Spectra Upon Complexation
The complexation of 5-nitrosoquinolin-8-ol with metal ions leads to distinct shifts in its NMR and UV-Vis spectra, providing insights into the nature of the metal-ligand bonding.
UV-Vis Spectra
The electronic spectrum of the free 5-nitrosoquinolin-8-ol ligand displays absorption bands corresponding to π → π* and n → π* transitions. Upon coordination to a metal ion, these bands can shift in wavelength and intensity, and new charge-transfer bands may appear.
A study on the metal complexes of 5-nitroso-8-hydroxyquinoline with Fe(II), Co(II), Ni(II), and Cu(II) revealed notable changes in their UV-Vis spectra compared to the free ligand. The free ligand exhibits absorption bands at 297 nm and 313 nm, attributed to π → π* transitions, and at 322 nm, 353 nm, and 372 nm, corresponding to n → π* transitions. mcmaster.ca
Upon complexation, these bands are shifted, and new bands associated with d-d transitions in the metal ions are observed in the visible region. For instance, the spectrum of the [Fe(L)(Q)] complex (where Q = 5-nitroso-8-hydroxyquinoline and L is a Schiff base) showed a band at 892 nm, indicative of the ⁵E(D) → ⁵T₂(D) transition for Fe(II). mcmaster.ca Similarly, the [Co(L)(Q)] complex exhibited bands at 628 nm and 1114 nm, corresponding to the ⁴A₂(F)→ ⁴T₁(F)(ν₂) and ⁴A₂(F) → ⁴T₂(F) (ν₁) transitions, respectively, which are characteristic of tetrahedral Co(II) complexes. mcmaster.ca The [Ni(L)(Q)] complex showed a band at 602 nm, assigned to the ³T₁(F) → ³T₂(F) (ν₁) transition for tetrahedral Ni(II). mcmaster.ca The [Cu(L)(Q)] complex displayed a broad band at 888 nm, attributed to the ²E(g) → ²T₂(g) transition. mcmaster.ca
The following table summarizes the UV-Vis spectral data for the free ligand and its metal complexes:
| Compound | λmax (nm) for Ligand Transitions | λmax (nm) for d-d Transitions | Transition Assignments |
| 5-Nitroso-8-hydroxyquinoline | 297, 313 (π → π)322, 353, 372 (n → π) | - | - |
| [Fe(L)(Q)] | - | 892 | ⁵E(D) → ⁵T₂(D) |
| [Co(L)(Q)] | - | 628, 1114 | ⁴A₂(F)→ ⁴T₁(F)(ν₂), ⁴A₂(F) → ⁴T₂(F) (ν₁) |
| [Ni(L)(Q)] | - | 602 | ³T₁(F) → ³T₂(F) (ν₁) |
| [Cu(L)(Q)] | - | 888 | ²E(g) → ²T₂(g) |
NMR Spectra
Vibrational Signatures of Coordinated Ligand
Infrared (IR) and Raman spectroscopy are powerful tools for probing the changes in the vibrational modes of a ligand upon coordination to a metal ion. The coordination of 5-nitrosoquinolin-8-ol to a metal center through its nitrogen and oxygen atoms is expected to alter the vibrational frequencies of the C=N, C-O, and O-H bonds.
In the context of 8-hydroxyquinoline and its derivatives, the free ligand typically shows a broad O-H stretching band in the IR spectrum. Upon deprotonation and coordination to a metal ion, this band disappears, which is a strong indication of chelation. Furthermore, the C-O stretching vibration, usually observed around 1094 cm⁻¹ in free 8-hydroxyquinoline, shifts to a higher frequency upon complexation, for example, to around 1110 cm⁻¹ in its Cu(II) complex. scirp.org This shift is indicative of the formation of the M-O bond.
The C=N stretching vibration of the quinoline ring, which appears around 1581 cm⁻¹ in free 8-hydroxyquinoline, often experiences a slight shift to lower or higher frequencies upon complexation, reflecting the coordination of the nitrogen atom to the metal center. scirp.org The formation of new bands at lower frequencies can be attributed to the M-N and M-O stretching vibrations. For instance, in Cu(II), Co(II), and Ni(II) complexes of 8-hydroxyquinoline, the M-N stretching vibrations have been observed in the range of 567-583 cm⁻¹. scirp.org
While a detailed vibrational analysis for 5-nitrosoquinolin-8-ol complexes is not extensively documented, a study on its mixed-ligand complexes with a Schiff base and various transition metals confirmed the coordination of 5-nitroso-8-hydroxyquinoline through characterization by FTIR spectroscopy. mcmaster.cascirp.org The principles observed for 8-hydroxyquinoline complexes are expected to generally apply, with the nitroso group potentially influencing the electronic distribution and, consequently, the vibrational frequencies of the quinoline ring.
Stability and Reactivity Studies of Metal Complexes
The stability and reactivity of metal complexes are crucial aspects of their coordination chemistry. Stability constants provide a quantitative measure of the strength of the metal-ligand interaction in solution, while reactivity studies shed light on their behavior in different chemical environments.
Stability of Metal Complexes
There is a lack of specific studies reporting the stability constants for metal complexes of 5-nitrosoquinolin-8-ol. However, research on other 5-substituted-8-hydroxyquinoline derivatives can offer some general insights. The stability of these complexes is influenced by factors such as the nature of the metal ion and the electronic properties of the substituent on the quinoline ring.
For instance, a study on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand demonstrated that it forms complexes with various essential metal ions, with the stability generally following the trend Cu(II) > Zn(II) > Fe(II) > Fe(III) at a physiological pH of 7.4. mdpi.com The formation of mono-, bis-, and in some cases, tris-ligand complexes has been observed. mdpi.com It is generally found that electron-withdrawing substituents on the 8-hydroxyquinoline ring can affect the basicity of the ligand and, consequently, the stability of the resulting metal complexes. mdpi.com
Reactivity of Metal Complexes
Information regarding the specific reactivity of metal complexes of 5-nitrosoquinolin-8-ol is limited in the available literature. However, the reactivity of related 8-hydroxyquinoline complexes has been investigated in various contexts. For example, the redox properties of iron complexes with 8-hydroxyquinoline derivatives have been studied, showing that substituents on the quinoline ring can significantly influence the formal potential of the Fe(III)/Fe(II) redox couple. nih.gov
Furthermore, the reactivity of metal chelates of 8-hydroxyquinoline and α-nitroso-β-naphthol with porphyrins has been explored, indicating that the nature of the chelating ligand affects the rate of reaction. researchgate.net The antiparasitic and anticancer activities of 8-hydroxyquinoline derivatives are often potentiated upon complexation with metal ions like copper and zinc, suggesting that the metal complexes are reactive species in biological systems. nih.gov The reactivity of these complexes is often linked to their ability to undergo ligand exchange reactions or to participate in redox processes.
Advanced Materials and Analytical Applications Derived from 5 Nitrosoquinolin 8 Ol Hydrochloride
Utilization as a Precursor for Advanced Colorants and Dyes
5-Nitrosoquinolin-8-ol hydrochloride serves as a versatile precursor in the synthesis of advanced colorants, particularly azo dyes. The presence of the nitroso (-N=O) and hydroxyl (-OH) groups on the quinoline (B57606) framework provides reactive sites for diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes. These synthetic colorants are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings, forming a large conjugated system responsible for the dye's color.
The synthesis of azo dyes from this precursor typically involves the reduction of the nitroso group to an amino group, followed by diazotization to form a reactive diazonium salt. This salt is then reacted with a coupling component, such as a phenol (B47542) or an aromatic amine, to generate the final azo dye molecule. The specific choice of the coupling component is a critical factor that allows for the fine-tuning of the resulting dye's color and properties. Azo dyes derived from quinoline structures are noted for their brilliant colors, good fastness, and affordability, making them significant in the textile industry. nih.govmedcraveonline.com
Structure-Color Relationship Studies in Derived Azo Dyes
The relationship between the chemical structure of an azo dye and its perceived color is a cornerstone of color chemistry. The color arises from the molecule's ability to absorb specific wavelengths of visible light, with the observed color being the complement of the absorbed light. This absorption is dictated by the electronic structure of the dye, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In azo dyes derived from 5-nitrosoquinolin-8-ol, the extensive π-conjugated system formed by the quinoline ring, the azo bridge, and the aromatic ring of the coupling component is the primary chromophore. Modifications to this structure can systematically alter the absorption spectrum and thus the color.
Key structural factors influencing color include:
Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., -OH, -NH2, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CN, -Cl) on the aromatic rings can shift the maximum absorption wavelength (λmax). Electron-donating groups generally cause a bathochromic shift (to longer wavelengths, i.e., deeper colors), while electron-withdrawing groups can cause a hypsochromic shift (to shorter wavelengths, i.e., lighter colors).
Position of Substituents: The location of these functional groups on the aromatic rings (ortho, meta, para) also plays a crucial role in modifying the electronic distribution and, consequently, the absorption characteristics.
Nature of the Coupling Component: The inherent electronic properties and size of the coupling agent significantly impact the final color. Coupling with different aromatic amines or phenols leads to a wide palette of colors. For instance, studies on bis-azo nitroso naphthalene (B1677914) dyes have shown absorption maxima ranging from 386 to 513 nm depending on the specific structure. ekb.eg
| Base Precursor | Coupling Component | Resulting Dye Type | λmax (nm) | Observed Color Range |
|---|---|---|---|---|
| Diazotized 5-aminoquinolin-8-ol (B76478) | 2-Amino-6-nitrotoluene | Monoazo Disperse Dye | Not Specified | Deep Red |
| Diazotized 5-aminoquinolin-8-ol | 4-Chloro-aniline | Monoazo Disperse Dye | Not Specified | Dark Brown |
| Diazotized 4-nitroaniline | 1-Hydroxy-2-nitrosonaphthalene | Bis-azo Nitroso Dye | 386 - 513 | Yellow to Red |
Application in Textile Chemistry and Pigment Development
Azo dyes synthesized from 5-nitrosoquinolin-8-ol derivatives are particularly suitable as disperse dyes for coloring hydrophobic synthetic fibers like polyester (B1180765) (polyethylene terephthalate, PET) and polyamide (nylon). ekb.egresearchgate.net Disperse dyes are non-ionic molecules with low water solubility that can penetrate and diffuse into the amorphous regions of these fibers under high-temperature and high-pressure dyeing conditions. researchgate.net
The quinoline moiety contributes to the dye's affinity for polyester fibers, enabling the creation of vibrant and durable shades. medcraveonline.com The dyeing process involves dispersing the finely ground dye in an aqueous bath, often with the aid of dispersing agents. The fabric is then introduced, and the temperature is raised, causing the fibers to swell and allowing the dye molecules to migrate from the water phase into the fiber structure. Once inside, the dye is trapped as the fiber cools and contracts, forming a stable coloration. Research has demonstrated the successful application of these dyes on PET fabrics, highlighting their potential to meet the demands of the modern textile industry. researchgate.net
Fastness Properties and Their Chemical Basis
The fastness of a dye refers to the resistance of the color to fading or running when exposed to various environmental factors such as light, washing, rubbing (crocking), and perspiration. High fastness is a critical quality for textile dyes. Dyes derived from the 8-hydroxyquinoline (B1678124) framework have demonstrated commendable fastness properties. medcraveonline.comresearchgate.net
Light Fastness: This measures the dye's resistance to photolytic degradation from UV and visible light. The stability of the conjugated system and the strength of the chemical bonds within the dye molecule are key. Dyes with robust aromatic structures, like quinoline, tend to exhibit good light fastness. Some nitroso-based dyes have achieved high light fastness ratings of 6-7 on a scale of 8. ekb.eg
Wash Fastness: This indicates the color's resistance to removal during laundering. It is largely dependent on the dye's low water solubility and its strong physical affinity (e.g., van der Waals forces) for the fiber, which keeps it trapped within the polymer matrix. Excellent wash fastness ratings (Grade 5 on a 5-point scale) have been reported for such dyes on synthetic fabrics. ekb.eg
Rubbing Fastness: This is the resistance of the color to rubbing off onto other surfaces. It depends on how well the dye is fixed within the fiber rather than just sitting on the surface. Good dye penetration and fixation lead to high rubbing fastness, with ratings of 4-5 being common. ekb.egmedcraveonline.com
The chemical basis for these strong fastness properties lies in the stable molecular structure and the effective entrapment of the non-polar dye molecules within the hydrophobic polyester fibers. The absence of water-solubilizing groups like sulfonic acid ensures the dye remains inside the fiber during washing.
| Fastness Test | Fabric Type | Rating (Scale) | Performance Level |
|---|---|---|---|
| Light Fastness | PET / Polyamide | 6-7 (of 8) | Very Good to Excellent |
| Wash Fastness | PET / Polyamide | 5 (of 5) | Excellent |
| Rubbing Fastness (Dry) | PET | 4-5 (of 5) | Good to Excellent |
| Rubbing Fastness (Wet) | PET | 3-4 (of 5) | Moderate to Good |
| Perspiration Fastness | PET / Polyamide | 4-5 (of 5) | Good to Excellent |
Potential in Luminescent Materials Development
Beyond coloration, the 8-quinolinol (oxine) scaffold, from which 5-nitrosoquinolin-8-ol is derived, is a celebrated ligand in coordination chemistry, renowned for forming stable and often highly luminescent metal complexes. The nitrogen atom of the pyridine (B92270) ring and the deprotonated hydroxyl group form a powerful bidentate chelating site for a wide array of metal ions. researchgate.net This chelation can significantly enhance the inherent fluorescence of the ligand, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Design and Synthesis of Fluorescent Metal Complexes
The synthesis of fluorescent metal complexes using 5-nitrosoquinolin-8-ol (or related 8-hydroxyquinolines) as a ligand involves reacting it with a suitable metal salt in a specific molar ratio, often 2:1 or 3:1 (ligand:metal). researchgate.net The nitroso group can further modify the electronic properties of the resulting complex. The choice of the central metal ion is paramount as it dictates the geometry, stability, and photophysical properties of the final complex.
Commonly used metal ions include:
Trivalent Metals (e.g., Al³⁺, Ga³⁺, In³⁺): These ions typically form highly stable and fluorescent tris-chelates (ML₃), such as the archetypal Alq₃ (tris(8-hydroxyquinolinato)aluminum). These complexes are known for their strong green-to-yellow fluorescence and have been extensively used in Organic Light-Emitting Diodes (OLEDs). rsc.org
Divalent Metals (e.g., Zn²⁺, Mg²⁺, Cd²⁺): These metals form bis-chelates (ML₂) which are also often fluorescent. Zinc complexes, in particular, are of great interest as fluorescent probes and materials. nih.govuci.edu
Transition Metals (e.g., Ru²⁺, Rh³⁺, Cu²⁺): While some transition metals can quench fluorescence, others can be used to create complexes with unique photophysical properties, including phosphorescence or specific sensing capabilities. nih.gov
The synthesis is typically carried out in solution, and the resulting complex can be precipitated and purified. The coordination of the ligand to the metal ion restricts intramolecular rotation and vibration, which are non-radiative decay pathways, thereby increasing the probability of radiative decay (fluorescence).
Exploration of Quantum Yields and Photophysical Properties
The performance of a luminescent material is quantified by its photophysical properties, most notably its fluorescence quantum yield (ΦF). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.
Complexation of 8-hydroxyquinoline derivatives with metal ions like Al³⁺, Ga³⁺, In³⁺, Zn²⁺, and Cd²⁺ dramatically increases the fluorescence intensity compared to the virtually non-luminescent free ligand. rsc.orguci.edu For example, cadmium is known to form a highly fluorescent complex in aqueous solutions. uci.edu The emission color and quantum yield are sensitive to the central metal ion, substituents on the quinoline ring, and the solvent environment.
While specific quantum yield data for complexes of 5-nitrosoquinolin-8-ol itself are not widely documented in the provided search results, the general principles from closely related 8-hydroxyquinoline complexes are directly applicable. The introduction of the nitroso group is expected to modulate the HOMO-LUMO energy levels, potentially shifting the emission wavelength and influencing the quantum yield. The study of these properties is crucial for tailoring materials for specific applications, such as chemical sensors, bio-imaging agents, or active layers in OLEDs. nih.gov
| Metal Ion | Typical Complex Stoichiometry (M:L) | Common Emission Color | Luminescence Property | Potential Application |
|---|---|---|---|---|
| Al³⁺ | 1:3 | Green-Yellow | High Fluorescence | OLEDs |
| Zn²⁺ | 1:2 | Green | Strong Fluorescence | Fluorescent Sensors |
| Cd²⁺ | 1:2 | Green | Intense Fluorescence | Fluorescent Probes |
| In³⁺ | 1:3 | Green-Yellow | Moderate Fluorescence | OLEDs, Photovoltaics |
| Mg²⁺ | 1:2 | Blue-Green | Intense Fluorescence | Analytical Reagents |
Applications in Optoelectronic Devices
There is a significant lack of published research detailing the application of this compound in the fabrication or enhancement of optoelectronic devices. While the parent structure, 8-hydroxyquinoline, and its metal complexes (particularly with aluminum, Alq3) are foundational materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent electron transport and emissive properties, specific studies on the 5-nitroso substituted hydrochloride variant are not found in the available scientific literature. The introduction of a nitroso group and the formation of a hydrochloride salt would significantly alter the electronic and steric properties of the molecule, potentially influencing its photophysical characteristics, charge transport capabilities, and film-forming properties. However, without experimental data, any discussion on its potential performance in devices such as OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) would be purely speculative.
Development as a Reagent in Analytical Chemistry
The analytical applications of this compound are not well-established in contemporary analytical chemistry literature. The parent compound, 8-hydroxyquinoline (oxine), is a celebrated chelating agent with a rich history in gravimetric, titrimetric, and spectrophotometric analysis of a wide array of metal ions. The functionalization of the 8-hydroxyquinoline scaffold is a common strategy to fine-tune its selectivity and sensitivity. The presence of the nitroso group at the 5-position in this compound would be expected to modulate its chelating properties.
Chelatometric Reagent for Metal Ion Detection and Quantification
The core functionality of 8-hydroxyquinoline derivatives as chelatometric reagents stems from the bidentate coordination of the deprotonated hydroxyl group and the quinoline nitrogen to a metal ion, forming a stable five-membered ring. The introduction of the electron-withdrawing nitroso group at the 5-position would likely influence the acidity of the hydroxyl group and the electron density on the nitrogen atom, thereby altering the stability and formation constants of its metal complexes.
Spectrophotometric and Electrochemical Sensing Platforms
The formation of colored complexes is a hallmark of 8-hydroxyquinoline and its derivatives, making them suitable for spectrophotometric analysis. The metal complexes of 5-nitroso-8-quinolinol would be expected to exhibit characteristic absorption spectra in the UV-visible region. However, there is a lack of specific studies that have developed and validated spectrophotometric methods for metal ion determination using this compound. Key analytical parameters such as molar absorptivity, linear dynamic range, and limits of detection for various metal ions have not been documented.
Similarly, the development of electrochemical sensing platforms based on this compound has not been reported. In principle, the molecule could be immobilized on an electrode surface to preconcentrate metal ions for subsequent electrochemical detection (e.g., by stripping voltammetry). The redox activity of the nitroso group or the quinoline ring system could also potentially be exploited for direct or indirect electrochemical sensing. Nevertheless, no research articles describing the fabrication, characterization, and analytical performance of such sensors are currently available.
Mechanisms of Analyte-Induced Chemical or Spectroscopic Changes
Given the absence of established sensing platforms based on this compound as detailed in the previous section, a discussion of the specific mechanisms of analyte-induced changes is not feasible.
In a hypothetical spectrophotometric sensor, the mechanism would involve the chelation of a target metal ion by the 5-Nitrosoquinolin-8-ol moiety. This complexation event would lead to a change in the electronic structure of the ligand, resulting in a shift in the wavelength of maximum absorbance (a chromic shift) and/or a change in the molar absorptivity. The magnitude of this change would be proportional to the concentration of the analyte.
For a hypothetical electrochemical sensor, the mechanism could be based on several principles. If the sensor operates on a stripping voltammetry principle, the analyte (metal ion) would first be complexed by the immobilized this compound on the electrode surface. Subsequently, a potential scan would be applied to reduce or oxidize the captured metal ion, generating a current signal proportional to its concentration. Alternatively, the binding of the analyte could perturb the redox signal of the nitroso or quinoline moiety of the ligand itself, providing an indirect measurement of the analyte concentration. Without experimental validation, these proposed mechanisms remain theoretical.
Future Research Directions and Unexplored Avenues for 5 Nitrosoquinolin 8 Ol Hydrochloride
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, hazardous reagents, and significant solvent waste. researchgate.net Future research should prioritize the development of green and sustainable synthetic routes to 5-Nitrosoquinolin-8-ol hydrochloride. This involves a multipronged approach focusing on alternative energy sources, eco-friendly catalysts, and safer solvent systems.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and often allows for solvent-free conditions in the synthesis of quinoline scaffolds. researchgate.net The application of MAOS to the nitrosation of 8-hydroxyquinoline (B1678124) could significantly reduce the environmental footprint of the synthesis.
Furthermore, the use of nanocatalysts presents a frontier in green chemistry for quinoline synthesis. acs.orgnih.gov Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. Research into the use of magnetic nanoparticles, for instance, could facilitate easy catalyst recovery and recycling, thereby minimizing waste. nih.gov
The nitrosation step itself warrants investigation into greener alternatives. Traditional methods often employ nitrous acid, which can be unstable and generate toxic nitrogen oxides. A potential green alternative is the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, a method that has proven efficient for the synthesis of various N-nitroso compounds. rsc.org Exploring the applicability of TBN for the C-nitrosation of 8-hydroxyquinoline could lead to a cleaner and safer synthetic protocol.
The principles of green chemistry that could guide future synthetic strategies are summarized in the table below.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Development of one-pot synthesis methodologies and use of recyclable catalysts. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like strong acids with solid acid catalysts or safer alternatives. |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media instead of volatile organic compounds. |
| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the quinoline core. |
| Catalysis | Focusing on the use of highly efficient and selective nanocatalysts or biocatalysts. |
In-depth Mechanistic Investigations of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new synthetic applications. The reactivity of this compound is dictated by the interplay of the quinoline ring, the hydroxyl group, and the nitroso substituent.
One area ripe for exploration is the compound's behavior as a nucleophile. A study has already demonstrated that 5-nitro-8-hydroxyquinoline can act as a C-nucleophile at the C7 position in a C-C coupling reaction with quinazoline (B50416) under acidic conditions. researchgate.net This opens the door to investigating similar C-C and C-heteroatom bond-forming reactions with a variety of electrophiles. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could elucidate the factors governing the regioselectivity and stereoselectivity of these reactions.
Conversely, the electrophilic nature of the nitroso group and the quinoline ring system should also be systematically investigated. The reactions with various nucleophiles, particularly soft nucleophiles like thiols, could be of significant interest, given the biological relevance of such interactions. nih.gov Understanding the hard and soft acid-base (HSAB) principles governing these reactions would be essential. nih.gov
Advanced Computational Studies for Property Prediction and Rational Design
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the rational design of new derivatives with enhanced functionalities. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for studying the electronic structure, spectroscopic properties, and reactivity of 8-hydroxyquinoline derivatives. researchgate.netnih.govrsc.orgnih.govresearchgate.net
Future computational work on this compound could focus on several key areas:
Prediction of Physicochemical Properties: DFT calculations can be used to accurately predict molecular geometries, vibrational frequencies, and electronic properties such as dipole moment, polarizability, and hyperpolarizability. researchgate.net These predictions are valuable for understanding the compound's behavior and identifying potential applications, for instance, in nonlinear optics (NLO). researchgate.net
Reactivity Descriptors: The calculation of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) can provide deep insights into the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. nih.govrsc.org
Rational Design of Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its properties. This allows for the rational design of new derivatives with tailored characteristics, such as improved solubility, enhanced biological activity, or specific material properties.
The table below presents a summary of key molecular properties of 8-hydroxyquinoline derivatives that have been investigated using computational methods.
| Property | Computational Method | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the foundational understanding of the molecule's three-dimensional structure. researchgate.net |
| Vibrational Spectra (IR, Raman) | DFT | Allows for the assignment of experimental spectroscopic data and provides insights into bonding. researchgate.netresearchgate.net |
| Electronic Properties (HOMO-LUMO gap) | DFT/TD-DFT | Relates to the molecule's electronic transitions, reactivity, and potential as an electronic material. researchgate.netresearchgate.net |
| Nonlinear Optical (NLO) Properties | DFT | Predicts the potential of the molecule for applications in optoelectronics. researchgate.net |
| Reactivity Descriptors | DFT | Helps in understanding the chemical reactivity and predicting reaction pathways. nih.govrsc.org |
Exploration in Novel Material Science Applications (e.g., catalysis, chemical sensors)
The unique structural features of this compound, particularly its ability to chelate metal ions, make it a promising candidate for various applications in material science. scispace.com
Catalysis: The formation of metal complexes with this compound could lead to novel catalysts. Mixed ligand complexes of 8-hydroxyquinoline have already been shown to catalyze the hydrolysis of esters. iosrjournals.org Future research could explore the catalytic activity of this compound complexes in a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions.
Chemical Sensors: 8-Hydroxyquinoline and its derivatives are well-known for their use in fluorescent chemosensors for metal ions. scispace.com The binding of a metal ion to the ligand often results in a significant change in its fluorescence properties, allowing for the sensitive and selective detection of the metal. scispace.com Investigations into the fluorescence response of this compound upon chelation with various metal ions could lead to the development of new sensors for environmental monitoring or biological imaging.
Advanced Materials: The incorporation of this compound into polymeric matrices is another exciting avenue. Electrospun fibrous materials loaded with 8-hydroxyquinoline derivatives have demonstrated antioxidant, antimicrobial, and anticancer properties. nih.govnih.gov Similar materials incorporating the 5-nitroso derivative could be developed for applications in biomedicine, such as wound dressings or drug delivery systems.
Synergistic Research with Other Heterocyclic Systems for Enhanced Properties
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has emerged as a powerful strategy in drug discovery and materials science. Synergistic research involving this compound and other heterocyclic systems could lead to the development of new compounds with enhanced or novel properties.
One approach is the synthesis of mixed-ligand metal complexes. By coordinating this compound along with another bioactive ligand to a central metal ion, it may be possible to create complexes with synergistic effects. Studies on mixed ligand complexes of 8-hydroxyquinoline with amino acids and other ligands have shown promising biological activities. iosrjournals.orgpjmhsonline.comnih.gov
Another strategy is the covalent linking of the 5-Nitrosoquinolin-8-ol moiety to another heterocyclic system. For example, a novel 5-nitro-8-hydroxyquinoline-proline hybrid has been synthesized and shown to form complexes with various metal ions. mdpi.comnih.gov This approach could be extended to other heterocyclic systems known for their biological or material properties, such as pyrazoles, triazoles, or coumarins. acs.org The goal would be to create hybrid molecules that exhibit a combination of the properties of their constituent parts or entirely new functionalities arising from the synergistic interaction between the two systems.
Q & A
Q. What is the optimal procedure for synthesizing 5-Nitrosoquinolin-8-ol hydrochloride, and what critical reaction conditions ensure high yield?
The synthesis involves oxidizing 8-hydroxy-5-nitrosoquinoline hydrochloride using concentrated nitric acid (45 mL) and water (30 mL) at 17°C for 85 minutes. After neutralization with acetic acid, recrystallization from ethanol yields bright yellow crystals with a 90.1% yield and a melting point of 179°C . Key conditions include maintaining low temperatures (ice bath) and precise pH adjustment during neutralization.
Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound?
Melting point analysis (mp 179°C) is critical for purity assessment. Sodium fusion tests confirm the presence of halogens (e.g., chlorine in derivatives like 7-chloro-8-hydroxy-5-nitroquinoline). Recrystallization solvents (ethanol or aqueous ethyl acetate) and yield calculations (>85%) further validate product identity . Advanced techniques like LC-MS or NMR may supplement these methods but are not explicitly detailed in the provided evidence.
Q. What are the key safety considerations when handling this compound?
Use personal protective equipment (PPE), including gloves, face shields, and lab coats. Avoid dust formation and ensure adequate ventilation. Store at 2–8°C in a dry area, and dispose of waste via professional hazardous material services. Emergency measures include rinsing exposed skin/eyes with water and consulting a physician .
Advanced Research Questions
Q. How can researchers address purification challenges, such as by-product formation during nitrosation?
Recrystallization efficiency depends on solvent selection (ethanol for 5-nitroquinoline derivatives) and cooling rates. For example, slow cooling to 0°C after neutralization minimizes impurities. Monitoring reaction progress via TLC or HPLC and adjusting pH to 13.0 during alkaline treatment can reduce side reactions .
Q. How does the choice of chlorinating agent impact the synthesis of derivatives like 7-chloro-8-hydroxy-5-nitroquinoline?
Sodium hypochlorite (72 mL, added in portions over 90 minutes) achieves 88% yield in chlorination reactions. Prolonged stirring (2 hours post-addition) ensures complete conversion. Alternative agents may require optimization of stoichiometry and reaction time to maintain purity .
Q. How can the reduction step of 7-chloro-8-hydroxy-5-nitroquinoline to 5-amino-7-chloro-8-hydroxyquinoline be optimized to minimize side reactions?
Using sodium dithionate (70 g) under nitrogen at 80°C for 10 minutes prevents oxidation of the amine product. Maintaining a nitrogen atmosphere and stepwise addition of reducing agents (e.g., 10 g increments) mitigates side reactions. Post-reaction cooling to 0°C under nitrogen stabilizes the product .
Notes for Methodological Rigor
- Contradiction Analysis : While no direct contradictions exist in the provided evidence, variations in reaction times (e.g., 85 minutes vs. 90 minutes for oxidation) highlight the need for reproducibility studies.
- Advanced Techniques : Incorporate LC-MS or NMR for structural elucidation if recrystallization or melting point data are insufficient.
- Safety Compliance : Adhere to OSHA standards for hazardous material handling, emphasizing PPE and proper disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
